

Application Notes and Protocols for Fructose-Alanine- $^{13}\text{C}_6$ Analysis in Biological Matrices

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Compound of Interest

Compound Name: Fructose-alanine- $^{13}\text{C}_6$

Cat. No.: B12369100

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Introduction

Fructose-alanine, an Amadori product formed from the non-enzymatic reaction of fructose and alanine, is a key early-stage biomarker of the Maillard reaction in biological systems. Elevated levels of fructose-alanine and other fructosamines are associated with hyperglycemic conditions and are implicated in the pathogenesis of diabetic complications. The stable isotope-labeled internal standard, Fructose-alanine- $^{13}\text{C}_6$, is crucial for accurate quantification by mass spectrometry, correcting for matrix effects and variations in sample processing.

These application notes provide detailed protocols for the extraction, preparation, and analysis of Fructose-alanine- $^{13}\text{C}_6$ in common biological matrices, including plasma, urine, and tissue homogenates, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the typical concentration ranges of fructosamines in human biological matrices. While specific data for fructose-alanine is limited, the total fructosamine concentrations provide a relevant reference range for method development and validation.

Table 1: Fructosamine Concentrations in Human Plasma/Serum

Analyte	Matrix	Concentration Range (µmol/L)	Population	Citation
Fructosamine	Serum/Plasma	200 - 285	Non-diabetic individuals	[1]
Fructosamine	Serum	Up to 1000 (linear range of assay)	Diabetic individuals	[2]

Table 2: Fructose and Alanine Concentrations in Human Urine

Analyte	Matrix	Concentration Range	Population	Citation
Fructose	Urine	37.7 ± 23.0 µmol/day (non-diabetic) to 127.8 ± 106.7 µmol/day (diabetic)	Human	[3]
Alanine	Urine	5 - 960 µM	Human	[4]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma/Serum

This protocol describes the extraction of fructose-alanine from plasma or serum using protein precipitation, a common and effective method for removing high-abundance proteins.

Materials:

- Human plasma or serum samples
- Fructose-alanine-¹³C₆ internal standard solution

- Trichloroacetic acid (TCA), 10% (w/v) in water
- Acetonitrile, LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Sample Thawing: Thaw frozen plasma/serum samples on ice.
- Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum. Spike with 10 µL of Fructose-alanine-¹³C₆ internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.
- Protein Precipitation: Add 200 µL of ice-cold 10% TCA to the sample. Vortex vigorously for 30 seconds to precipitate proteins.
- Incubation: Incubate the samples on ice for 10 minutes.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
- Evaporation (Optional): For pre-concentration, the supernatant can be dried under a gentle stream of nitrogen at 30°C.
- Reconstitution: Reconstitute the dried extract (or use the supernatant directly) in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid). Vortex to mix.
- Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

- **Transfer for Analysis:** Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Human Urine

This protocol details a simple "dilute-and-shoot" method for urine samples, which often have lower protein content than plasma.

Materials:

- Human urine samples
- Fructose-alanine- $^{13}\text{C}_6$ internal standard solution
- Acetonitrile, LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge
- Syringe filters (0.22 μm)

Procedure:

- **Sample Thawing and Centrifugation:** Thaw frozen urine samples and centrifuge at 2,000 x g for 10 minutes at 4°C to remove sediment.
- **Internal Standard Spiking:** In a 1.5 mL microcentrifuge tube, add 100 μL of the clarified urine. Spike with 10 μL of Fructose-alanine- $^{13}\text{C}_6$ internal standard solution. Vortex briefly.
- **Dilution:** Add 900 μL of the initial mobile phase or a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to the sample. Vortex to mix.
- **Filtration:** Filter the diluted sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 3: Sample Preparation from Tissue Homogenates

This protocol outlines the extraction of fructose-alanine from tissue samples, which requires an initial homogenization step.

Materials:

- Tissue samples (e.g., liver, kidney)
- Phosphate-buffered saline (PBS), pH 7.4
- Fructose-alanine- $^{13}\text{C}_6$ internal standard solution
- Trichloroacetic acid (TCA), 10% (w/v) in water
- Homogenizer (e.g., bead beater, Potter-Elvehjem)
- Microcentrifuge tubes (2 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- **Tissue Weighing and Homogenization:** Weigh approximately 50-100 mg of frozen tissue. Add 500 μL of ice-cold PBS. Homogenize the tissue thoroughly until no visible particles remain.
- **Internal Standard Spiking:** Transfer a known volume (e.g., 200 μL) of the homogenate to a new microcentrifuge tube. Spike with 10 μL of Fructose-alanine- $^{13}\text{C}_6$ internal standard solution. Vortex briefly.
- **Protein Precipitation:** Add 400 μL of ice-cold 10% TCA to the homogenate. Vortex vigorously for 1 minute.
- **Incubation:** Incubate the samples on ice for 20 minutes.

- Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant.
- Reconstitution and Final Centrifugation: Follow steps 7-10 from Protocol 1.

LC-MS/MS Analysis Method

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the separation of the polar fructose-alanine.

LC Parameters:

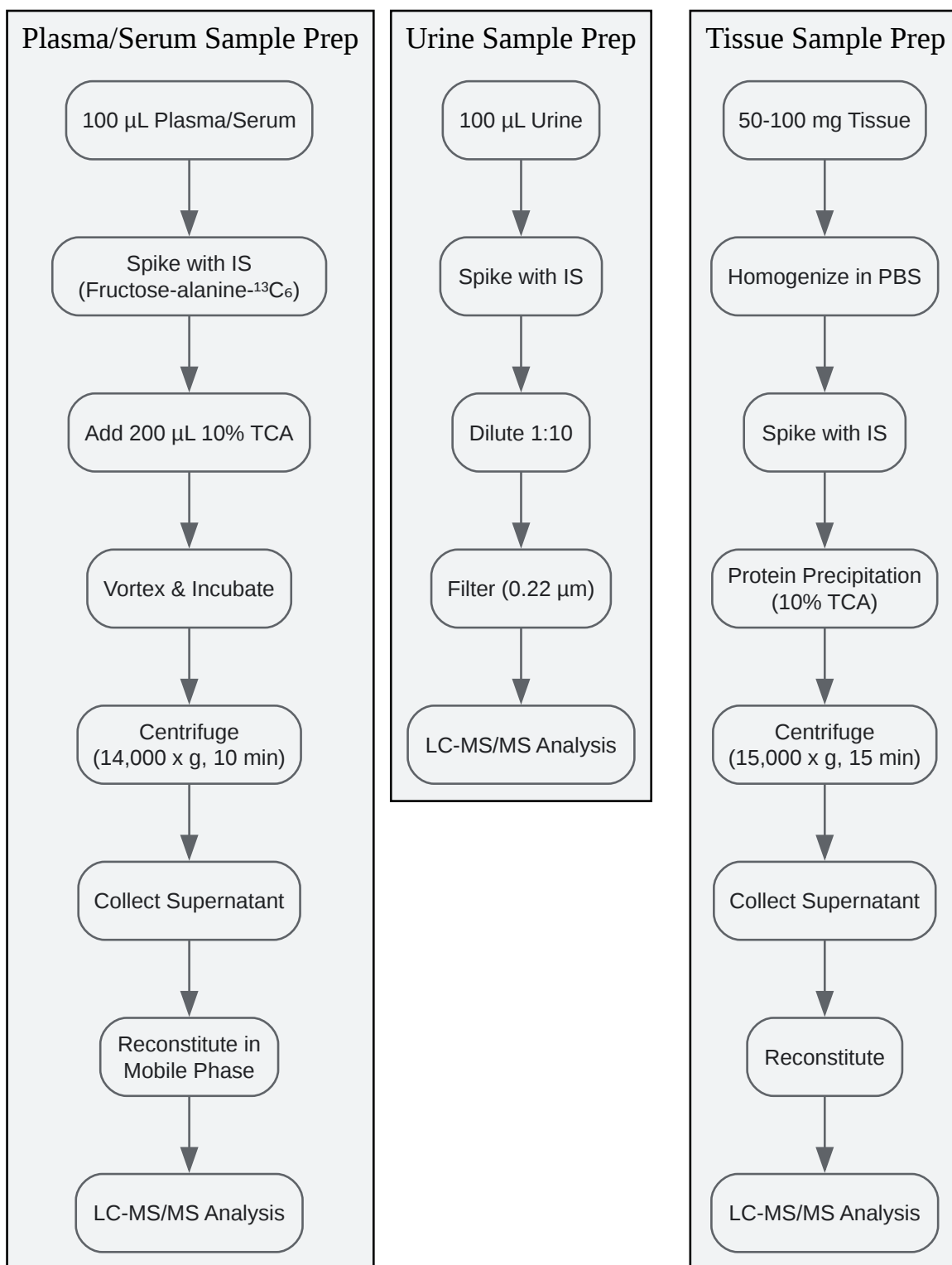
- Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 4 minutes.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

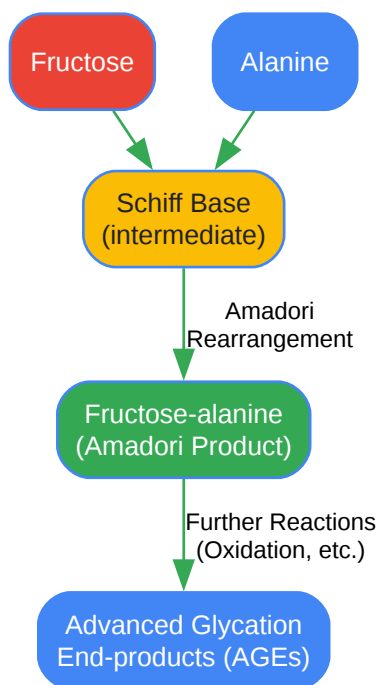
MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Fructose-alanine: Precursor ion (Q1) m/z 252.1 -> Product ion (Q3) m/z 130.1 (loss of dehydrated fructose moiety)
 - Fructose-alanine-¹³C₆: Precursor ion (Q1) m/z 258.1 -> Product ion (Q3) m/z 130.1

- Collision Energy and other MS parameters: To be optimized for the specific instrument used.

Visualizations





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